molecular formula C10H9IO4 B008751 Dimethyl 3-iodophthalate CAS No. 102928-38-1

Dimethyl 3-iodophthalate

Cat. No. B008751
CAS RN: 102928-38-1
M. Wt: 320.08 g/mol
InChI Key: ULNMLTNBMOVVPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl phthalate derivatives, including dimethyl 3-iodophthalate, are synthesized through esterification processes where phthalic acid reacts with methanol. These reactions can yield various substituted dimethyl phthalates, depending on the specific reactants and conditions used. The optimized geometrical parameters and vibrational assignments of dimethyl phthalate have been extensively studied, providing insights into the most stable conformations and molecular structures of these compounds (Nageswari et al., 2019).

Molecular Structure Analysis

The molecular structure of dimethyl 3-iodophthalate and related compounds has been analyzed through various techniques, including X-ray crystallography and spectroscopy. These studies reveal that the methyl carboxylate moieties can be either tilted or perfectly planar with respect to the benzene ring, influencing the compound's overall molecular geometry and intermolecular interactions. Specifically, the presence of iodine contributes to unique supramolecular aggregation patterns, supported by hydrogen bonding and π–π interactions, which are crucial for understanding the compound's physical and chemical behavior (Hauptvogel et al., 2018).

Scientific Research Applications

  • Dye-Sensitized Solar Cells : Triazole dendrimers with dimethyl isophthalate surface groups significantly improve power conversion efficiency and voltage in dye-sensitized solar cells (Rajakumar et al., 2010).

  • Brain Scanning Agents : Iodine-313 labeled centrally acting drugs, including derivatives of dimethyl phthalate, show potential as brain scanning agents in nuclear medicine (Braun et al., 1977).

  • Toxicity Analysis : Dimethyl phthalate (DMP) interacts with trypsin in vitro, leading to inhibition of trypsin activity and causing fluorescence quenching and conformational changes. This suggests potential toxicity to the human body (Wang et al., 2015).

  • Wastewater Treatment : Microwave irradiation enhances the decomposition of dimethyl phthalate using Fe@Fe2O3 nanowires supported on activated carbon, benefiting wastewater treatment and drinking water purification (Chen et al., 2012).

  • Crystal Structure Analysis : Studies on the crystal structures of dimethyl isophthalates, such as dimethyl 5-iodoisophthalate, reveal molecular frameworks that contribute to the understanding of their physical and chemical properties (Hauptvogel et al., 2018).

  • Chemical Stability and Reactions : Research on dimethyl phthalate (DMP) reveals insights into its chemical stability and reaction preferences, indicating its potential utility in various chemical processes (Nageswari et al., 2019).

  • Flame Retardants : Boronic acids combined with dimethyl terephthalate derivatives show significant reduction in heat release, suggesting their use as potential flame retardants for thermoplastic polyurethanes (Benin et al., 2012).

  • Plastic Degradation : Fusarium species from mangrove sediment can effectively degrade dimethyl phthalate isomer esters in plastics, reducing environmental health risks (Luo et al., 2009).

Mechanism of Action

Target of Action

Dimethyl 3-iodophthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can interfere with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .

Mode of Action

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates, including Dimethyl 3-iodophthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The biodegradation pathway for similar compounds like Dimethyl phthalate (DMP) has been studied, and it is suggested that the degradation involves one electron transfer of hydroxyl radical and breaking of the ester bond and benzene ring .

Result of Action

Phthalates are known to induce neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The action of Dimethyl 3-iodophthalate, like other phthalates, can be influenced by environmental factors. For instance, the degradation of phthalates using microorganisms could play a significant role in their removal from the environment . These contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .

properties

IUPAC Name

dimethyl 3-iodobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNMLTNBMOVVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368107
Record name DIMETHYL 3-IODOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-iodophthalate

CAS RN

102928-38-1
Record name DIMETHYL 3-IODOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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